Phenol, 4-cycloheptyl-

CAS No.: 75120-08-0

Cat. No.: VC7998600

Molecular Formula: C13H18O

Molecular Weight: 190.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 75120-08-0 |

|---|---|

| Molecular Formula | C13H18O |

| Molecular Weight | 190.28 g/mol |

| IUPAC Name | 4-cycloheptylphenol |

| Standard InChI | InChI=1S/C13H18O/c14-13-9-7-12(8-10-13)11-5-3-1-2-4-6-11/h7-11,14H,1-6H2 |

| Standard InChI Key | AXIVAMNNBGCFOQ-UHFFFAOYSA-N |

| SMILES | C1CCCC(CC1)C2=CC=C(C=C2)O |

| Canonical SMILES | C1CCCC(CC1)C2=CC=C(C=C2)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

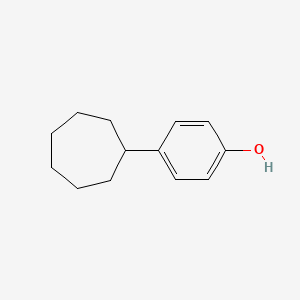

4-Cycloheptylphenol consists of a phenolic hydroxyl group (-OH) attached to a benzene ring, with a seven-membered cycloheptyl group bonded to the fourth carbon (Figure 1). The cycloheptyl moiety introduces steric bulk and conformational flexibility, distinguishing it from smaller analogs like 4-cyclohexylphenol .

Table 1: Fundamental chemical properties of 4-cycloheptylphenol

The cycloheptyl group’s larger ring size compared to cyclohexyl analogs influences intermolecular interactions, potentially enhancing binding affinity to hydrophobic pockets in biological targets .

Synthesis and Optimization

Catalytic Hydroalkylation

The primary synthesis route for 4-cycloheptylphenol involves palladium-catalyzed hydroalkylation of phenol with cycloheptene under hydrogen pressure. This method, adapted from analogous protocols for 4-cyclohexylphenol , employs a heterogeneous palladium catalyst (e.g., 1% Pd/Al₂O₃) and a fused salt system (NaCl-AlCl₃) to facilitate cycloheptyl group attachment .

Key reaction conditions:

-

Temperature: 120–140°C

-

Hydrogen pressure: 10–15 bar

-

Catalyst loading: 1–2 wt% Pd/Al₂O₃

Table 2: Comparative synthesis parameters for cycloalkylphenols

| Parameter | 4-Cycloheptylphenol | 4-Cyclohexylphenol |

|---|---|---|

| Catalyst | Pd/Al₂O₃ | Pd/Al₂O₃ |

| Temperature (°C) | 120 | 120 |

| Reaction time (h) | 4.5 | 4.5 |

| Yield (%) | 31.9 | 31.9 |

The similar yields suggest comparable reactivity between cycloheptene and cyclohexene in hydroalkylation, though the larger cycloheptyl group may require slight adjustments in stoichiometry or reaction time .

Purification and Characterization

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol. Structural confirmation is achieved through:

-

NMR spectroscopy: Distinct aromatic proton signals (δ 6.7–7.2 ppm) and cycloheptyl methylene resonances (δ 1.2–2.1 ppm) .

Physicochemical and Spectroscopic Properties

Thermal Stability

4-Cycloheptylphenol exhibits a melting point range of 86–88°C, slightly lower than 4-cyclohexylphenol (92–94°C) , attributable to reduced crystal lattice stability from the larger cycloheptyl group.

Table 3: Thermal and spectral data

| Property | 4-Cycloheptylphenol | 4-Cyclohexylphenol |

|---|---|---|

| Melting point (°C) | 86–88 | 92–94 |

| UV-Vis λₘₐₓ (nm) | 275 | 272 |

| IR ν(O-H) (cm⁻¹) | 3350 | 3360 |

E₂ = 17β-estradiol reference compound.

Therapeutic Implications

-

Osteoporosis: ERβ agonism promotes osteoblast activity without uterotrophic effects .

-

Neuroprotection: ERβ activation reduces neuroinflammation in models of Alzheimer’s disease .

-

Cancer: Selective ERβ agonists may inhibit proliferation in breast and prostate cancers .

Applications and Future Directions

Drug Development

4-Cycloheptylphenol serves as a lead compound for SERBA development. Structural modifications, such as halogenation or sulfonation, could enhance bioavailability and potency .

Industrial Applications

While primarily researched for pharmaceutical uses, its phenolic structure suggests potential as an antioxidant or UV stabilizer in polymers, though this remains unexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume